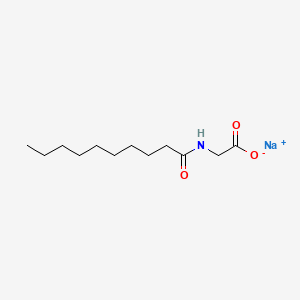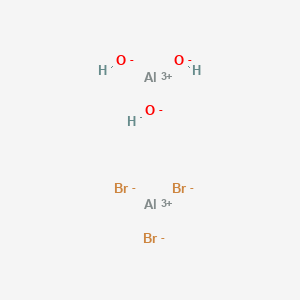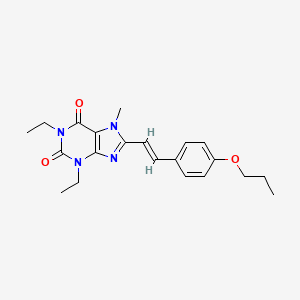
Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate is a compound belonging to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus and sulfur atoms bonded together. This particular compound has found applications in various fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate involves the formation of a P-S bond. This can be achieved through various strategies involving the use of phosphorus and sulfur reagents as electrophiles, nucleophiles, or radicals. One common method includes metal-catalyzed cross-coupling reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate has several scientific research applications:
Chemistry: It is used as a synthetic intermediate to access valuable phosphorus and sulfur-containing structures.
Biology: It has biological activity and is used in the study of enzyme inhibitors and antivirals.
Medicine: It is used in medicinal chemistry for the development of new drugs.
Industry: It is used in agrochemistry as a pesticide.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate can be compared with other similar compounds such as:
Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate: This compound has a similar structure but differs in the pyrimidinyl group.
Phosphorothioic acid esters: These compounds have a general structure of R2P(O)SR’ and share similar chemical properties and applications
This compound is unique due to its specific structure and the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
119395-99-2 |
|---|---|
Formule moléculaire |
C5H5Li2N2O3PS |
Poids moléculaire |
218.1 g/mol |
Nom IUPAC |
dilithium;dioxido-oxo-(pyrimidin-4-ylmethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C5H7N2O3PS.2Li/c8-11(9,10)12-3-5-1-2-6-4-7-5;;/h1-2,4H,3H2,(H2,8,9,10);;/q;2*+1/p-2 |
Clé InChI |
HHDTWQXLHWNGAN-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].C1=CN=CN=C1CSP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















